molecular formula C9H11ClF3NO B2680801 (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol CAS No. 306281-86-7

(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol

Cat. No.: B2680801
CAS No.: 306281-86-7
M. Wt: 241.64
InChI Key: LKRCVAWTGZSLFR-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of chiral pharmaceuticals and other complex organic molecules.

    Biology: The compound serves as an intermediate in the synthesis of chemokine receptor antagonists, which are crucial in studying HIV/AIDS mechanisms.

    Medicine: It is a key intermediate in the production of drugs that inhibit the replication of HIV-1 by blocking its entry into cells.

    Industry: The compound is used in the development of various industrial chemicals and materials

Safety and Hazards

The safety data sheet for “1-[4-(Trifluoromethyl)phenyl]ethanol” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended for use as laboratory chemicals and is advised against food, drug, pesticide, or biocidal product use .

Future Directions

The biocatalytic preparation of “®-1-[4-(trifluoromethyl)phenyl]ethanol” in a polar organic solvent–aqueous system catalyzed by recombinant E. coli cells was optimized in terms of several key reaction parameters . This process is scalable and has potential in application .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol can be achieved through several synthetic routes. One efficient method involves the asymmetric reduction of 4-(trifluoromethyl)acetophenone using recombinant Escherichia coli cells. This biocatalytic process employs a polar organic solvent-aqueous medium, such as isopropanol, to enhance substrate solubility and reaction efficiency. Under optimal conditions, this method yields the desired product with excellent enantioselectivity (>99.9% enantiomeric excess) and high yield (99.1%) within a short reaction time .

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol often involves large-scale biocatalytic processes. These processes utilize whole-cell catalysts, such as recombinant E. coli, to achieve high efficiency and scalability. The use of polar organic solvents in combination with aqueous media is a common approach to improve substrate concentration and reaction rates .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol is unique due to its specific chiral configuration and the presence of both amino and trifluoromethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in pharmaceutical synthesis and research .

Properties

IUPAC Name

(2R)-2-amino-2-[4-(trifluoromethyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJAPRZLEXCFHF-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CO)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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